4-(diethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetate;hydrochloride
Overview
Description
4-(diethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetate;hydrochloride is a synthetic compound with a complex structure. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. The compound features a unique combination of functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetate;hydrochloride typically involves multiple steps. One common method includes the reaction of methyl phenylcyclohexylglycolate with 4-diethylamino-2-butynyl acetate in the presence of sodium methoxide. The reaction is carried out in n-heptane at a temperature range of 60° to 70°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(diethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(diethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetate;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic effects, particularly as an antagonist of muscarinic acetylcholine receptors.
Biology: Researchers investigate its interactions with various biological targets to elucidate its mechanism of action.
Industry: The compound’s unique structure makes it a candidate for developing new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily by acting as an antagonist of muscarinic acetylcholine receptors. This interaction inhibits the proliferation of bladder smooth muscle cells, potentially by downregulating growth-promoting genes . The molecular targets and pathways involved include the M1, M2, and M3 muscarinic receptors, which play a role in various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Oxybutynin: A well-known muscarinic receptor antagonist used to treat overactive bladder.
Tolterodine: Another muscarinic receptor antagonist with similar therapeutic applications.
Solifenacin: A selective muscarinic receptor antagonist used in the treatment of urinary incontinence.
Uniqueness
4-(diethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetate;hydrochloride is unique due to its deuterated phenyl group, which can provide enhanced stability and altered pharmacokinetic properties compared to non-deuterated analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-(diethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3.ClH/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3;1H/i5D,7D,8D,13D,14D; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIJYDAEGSIQPZ-QMYMNHACSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2CCCCC2)(C(=O)OCC#CCN(CC)CC)O)[2H])[2H].Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745730 | |
Record name | 4-(Diethylamino)but-2-yn-1-yl cyclohexyl(hydroxy)(~2~H_5_)phenylacetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173019-04-9 | |
Record name | 4-(Diethylamino)but-2-yn-1-yl cyclohexyl(hydroxy)(~2~H_5_)phenylacetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173019-04-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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